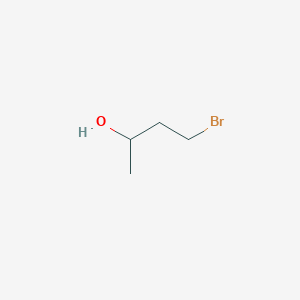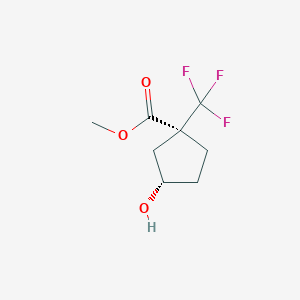![molecular formula C19H20N4OS B2956237 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide CAS No. 1207001-02-2](/img/structure/B2956237.png)
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide is a complex organic compound featuring a benzoimidazole moiety linked to a pyridine ring through a sulfur atom, and further connected to a cyclopentylacetamide group
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability
Result of Action
Some imidazole derivatives have been found to inhibit microtubule assembly formation , and others have shown significant cytotoxicity . The exact effects would depend on the specific target and the biological context.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide typically involves multiple steps:
Formation of the Benzoimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.
Pyridine Ring Introduction: The benzoimidazole derivative is then reacted with a halogenated pyridine compound in the presence of a base such as potassium carbonate to form the desired pyridine linkage.
Thioether Formation: The intermediate product is treated with a thiol reagent, often under basic conditions, to introduce the sulfur atom.
Cyclopentylacetamide Attachment: Finally, the compound is reacted with cyclopentylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzoimidazole ring can be reduced to amines.
Substitution: The halogenated pyridine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that may have catalytic or electronic applications.
Biology and Medicine
In medicinal chemistry, this compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways. Its benzoimidazole and pyridine moieties are common in pharmacologically active compounds, indicating possible applications in cancer therapy, antimicrobial treatments, and anti-inflammatory drugs.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)pyridine: Lacks the thioether and cyclopentylacetamide groups.
N-cyclopentyl-2-(pyridin-2-yl)acetamide: Lacks the benzoimidazole moiety.
2-(pyridin-2-ylthio)acetamide: Lacks the benzoimidazole and cyclopentyl groups.
Uniqueness
The unique combination of the benzoimidazole, pyridine, thioether, and cyclopentylacetamide groups in 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide provides a distinct set of chemical properties and potential biological activities that are not found in the simpler analogs listed above. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-17(21-13-6-1-2-7-13)12-25-19-14(8-5-11-20-19)18-22-15-9-3-4-10-16(15)23-18/h3-5,8-11,13H,1-2,6-7,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYTVYOCHWAEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2956155.png)

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)


![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)


![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)


